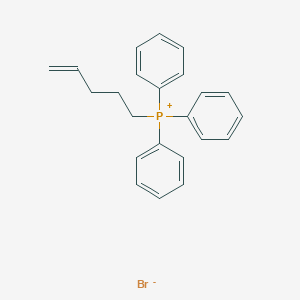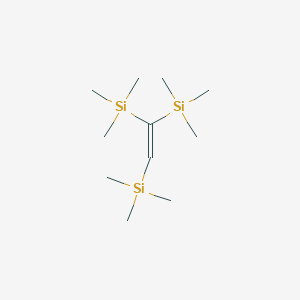
3-(4-メトキシフェニル)プロピオニルクロリド
概要
説明
3-(4-Methoxyphenyl)propionyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
科学的研究の応用
3-(4-Methoxyphenyl)propionyl chloride is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: In the production of herbicides and pesticides.
Dyestuffs: As a precursor in the synthesis of dyes and pigments.
作用機序
Target of Action
3-(4-Methoxyphenyl)propionyl chloride is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-(4-Methoxyphenyl)propionyl chloride interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-(4-Methoxyphenyl)propionyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound reacts with water . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its reactivity and solubility.
Result of Action
The primary result of the action of 3-(4-Methoxyphenyl)propionyl chloride is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals, agrochemicals, and dyestuff .
Action Environment
The action of 3-(4-Methoxyphenyl)propionyl chloride is sensitive to environmental factors. It is air and moisture sensitive . It should be protected from humidity and water, and stored under dry inert gas away from oxidizing agents and moisture . It is also incompatible with bases . These factors can influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
3-(4-Methoxyphenyl)propionyl chloride can be synthesized through several methods. One common method involves the reaction of 3-(4-Methoxyphenyl)propionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C10H12O3+SOCl2→C10H11ClO2+SO2+HCl
In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group[2][2].
Industrial Production Methods
In industrial settings, the production of 3-(4-Methoxyphenyl)propionyl chloride often involves large-scale reactions using similar chlorinating agents. The process is typically carried out in a controlled environment to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity[2][2].
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)propionyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions
Amines: React with 3-(4-Methoxyphenyl)propionyl chloride to form amides under mild conditions.
Alcohols: React with 3-(4-Methoxyphenyl)propionyl chloride to form esters, often in the presence of a base such as pyridine.
Water: Causes hydrolysis of the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)propionic acid: The parent compound from which 3-(4-Methoxyphenyl)propionyl chloride is derived.
4-Methoxybenzoyl chloride: Another acyl chloride with a similar structure but different reactivity.
Uniqueness
3-(4-Methoxyphenyl)propionyl chloride is unique due to its specific reactivity and applications in the synthesis of various derivatives. Its methoxy group provides distinct electronic properties, influencing its reactivity compared to other acyl chlorides .
特性
IUPAC Name |
3-(4-methoxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVJPHCAWYRYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448790 | |
| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15893-42-2 | |
| Record name | 3-(4-Methoxyphenyl)propionyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(4-Methoxyphenyl)propanoyl chloride in the synthesis of 6,8-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]isocoumarin?
A1: 3-(4-Methoxyphenyl)propanoyl chloride acts as an acylating agent in this synthesis []. It reacts with 5,7-dimethoxyhomophthalic acid through a condensation reaction, ultimately leading to the formation of the target isocoumarin derivative. This reaction is crucial for attaching the 3-(4-methoxyphenyl)ethyl side chain to the isocoumarin core.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)













